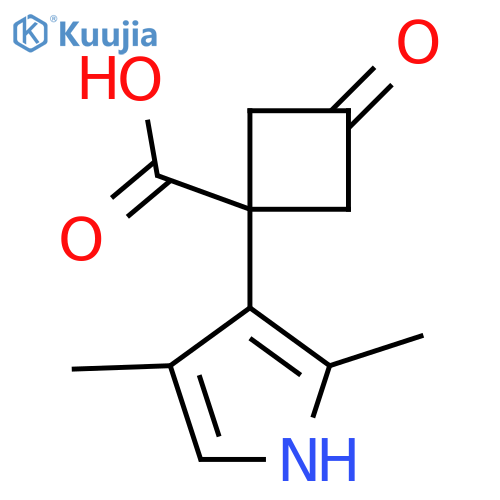Cas no 2229539-53-9 (1-(2,4-dimethyl-1H-pyrrol-3-yl)-3-oxocyclobutane-1-carboxylic acid)

2229539-53-9 structure
商品名:1-(2,4-dimethyl-1H-pyrrol-3-yl)-3-oxocyclobutane-1-carboxylic acid
1-(2,4-dimethyl-1H-pyrrol-3-yl)-3-oxocyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-dimethyl-1H-pyrrol-3-yl)-3-oxocyclobutane-1-carboxylic acid
- 2229539-53-9
- EN300-1791120
-
- インチ: 1S/C11H13NO3/c1-6-5-12-7(2)9(6)11(10(14)15)3-8(13)4-11/h5,12H,3-4H2,1-2H3,(H,14,15)
- InChIKey: BCHMUFYSMXFAFV-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C(=O)O)(C2C(C)=CNC=2C)C1
計算された属性
- せいみつぶんしりょう: 207.08954328g/mol
- どういたいしつりょう: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 70.2Ų
1-(2,4-dimethyl-1H-pyrrol-3-yl)-3-oxocyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1791120-1.0g |
1-(2,4-dimethyl-1H-pyrrol-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229539-53-9 | 1g |
$1357.0 | 2023-05-26 | ||
| Enamine | EN300-1791120-0.5g |
1-(2,4-dimethyl-1H-pyrrol-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229539-53-9 | 0.5g |
$1302.0 | 2023-09-19 | ||
| Enamine | EN300-1791120-5g |
1-(2,4-dimethyl-1H-pyrrol-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229539-53-9 | 5g |
$3935.0 | 2023-09-19 | ||
| Enamine | EN300-1791120-0.05g |
1-(2,4-dimethyl-1H-pyrrol-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229539-53-9 | 0.05g |
$1140.0 | 2023-09-19 | ||
| Enamine | EN300-1791120-10g |
1-(2,4-dimethyl-1H-pyrrol-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229539-53-9 | 10g |
$5837.0 | 2023-09-19 | ||
| Enamine | EN300-1791120-10.0g |
1-(2,4-dimethyl-1H-pyrrol-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229539-53-9 | 10g |
$5837.0 | 2023-05-26 | ||
| Enamine | EN300-1791120-0.25g |
1-(2,4-dimethyl-1H-pyrrol-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229539-53-9 | 0.25g |
$1249.0 | 2023-09-19 | ||
| Enamine | EN300-1791120-5.0g |
1-(2,4-dimethyl-1H-pyrrol-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229539-53-9 | 5g |
$3935.0 | 2023-05-26 | ||
| Enamine | EN300-1791120-0.1g |
1-(2,4-dimethyl-1H-pyrrol-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229539-53-9 | 0.1g |
$1195.0 | 2023-09-19 | ||
| Enamine | EN300-1791120-2.5g |
1-(2,4-dimethyl-1H-pyrrol-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229539-53-9 | 2.5g |
$2660.0 | 2023-09-19 |
1-(2,4-dimethyl-1H-pyrrol-3-yl)-3-oxocyclobutane-1-carboxylic acid 関連文献
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
2229539-53-9 (1-(2,4-dimethyl-1H-pyrrol-3-yl)-3-oxocyclobutane-1-carboxylic acid) 関連製品
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量